1,1-Dichloro-2-iodoethane
Overview
Description
1,1-Dichloro-2-iodoethane is an organic compound with the molecular formula C2H3Cl2I It is a halogenated ethane derivative, where two chlorine atoms and one iodine atom are attached to the ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-iodoethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of 1,1-dichloroethane with iodine in the presence of a catalyst such as aluminum trichloride. The reaction typically proceeds under mild heating conditions to facilitate the substitution of chlorine with iodine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2-iodoethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium iodide, or amines in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products include substituted ethanes where chlorine or iodine is replaced by the nucleophile.
Elimination Reactions: Formation of alkenes such as ethene.
Oxidation and Reduction: Formation of alcohols, alkenes, or other reduced or oxidized derivatives.
Scientific Research Applications
1,1-Dichloro-2-iodoethane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dichloro-2-iodoethane involves its reactivity towards nucleophiles and bases. The compound’s halogen atoms can be substituted or eliminated under appropriate conditions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1,1-Diiodoethane: Similar structure but with two iodine atoms instead of chlorine and iodine.
1,1-Dichloroethane: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,1-Difluoro-2-iodoethane: Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness: 1,1-Dichloro-2-iodoethane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1,1-dichloro-2-iodoethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl2I/c3-2(4)1-5/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIVJFOQJKSIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631733 | |
Record name | 1,1-Dichloro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-37-8 | |
Record name | 1,1-Dichloro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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